molecular formula C18H15BrN4O2S B294364 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294364
M. Wt: 431.3 g/mol
InChI Key: LDULMVJLDKONHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTT belongs to the class of triazolothiadiazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. In

Scientific Research Applications

3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In particular, 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell proliferation. 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division.
Biochemical and Physiological Effects
3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can induce apoptosis and inhibit cell proliferation. Additionally, 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess antimicrobial and antiviral properties, which could be useful in the treatment of infectious diseases. However, one limitation of 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify potential molecular targets for its activity.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that starts with the reaction of 2-bromoaniline with ethyl oxalyl chloride to form 2-bromo-N-ethylbenzamide. This intermediate is then reacted with 2-ethoxyphenol in the presence of sodium hydride to form the corresponding ether. The final step involves the reaction of the ether with thiosemicarbazide and triethylorthoformate in the presence of acetic acid to form 3-(2-Bromophenyl)-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15BrN4O2S/c1-2-24-14-9-5-6-10-15(14)25-11-16-22-23-17(20-21-18(23)26-16)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3

InChI Key

LDULMVJLDKONHO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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